[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-
Description
Synthesis Analysis
The synthesis of pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, as well as tetrahydro-5,5'-dimethyl-2,2'-diphenyl derivatives, involves the reaction of nitrilimine with various dipolarophilic reagents . Another approach for synthesizing related compounds includes the [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles, sodium azide, and ammonium chloride in dimethylformamide (DMF) solvent . Additionally, the synthesis of tetrahydrobenzo[b]pyrans is catalyzed by 1,3-dibenzyl-1H-benzo[d]imidazole-3-ium chloride using aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various spectroscopic techniques. For instance, IR, 1H-NMR, 13C-NMR, and mass spectra are used to characterize the newly synthesized pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives . Similarly, the structures of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles are determined from IR, 1H- and 13C-NMR spectroscopic data . The crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules reveal different intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which influence their dimerization properties .
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by their ability to undergo various chemical reactions. For example, 1,3-diphenyl-2-pyrazolin-5-one can be converted to 5-azido-4-formylpyrazolone, which serves as a key starting compound for new pyrazole derivatives . The 1,3-dipolar cycloaddition reactions are significant in synthesizing isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines, which exhibit antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The mass spectrometry study of 1,2-diphenyl-pyrazolidine-3,5-dione and its derivatives provides insights into their fragmentation patterns, which are influenced by hydrogen rearrangements and cleavage of the heterocyclic ring . The electro-optical, charge transport, and nonlinear optical properties of a pyrazole compound, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]indan-1,3-dione, have been studied, revealing its potential as a hole transport material due to its favorable hole reorganization energy and transfer integral values .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials, which share structural similarities with the compound due to their conjugated systems and potential for electronic applications, have been identified as promising platforms for organic light-emitting diodes (OLEDs). The structural design and synthesis of these materials have led to significant advancements in near-infrared (NIR) emission, driven by aggregation-induced emission (AIE) properties. This development opens new avenues for research into metal-free infrared emitters, which are crucial for the next generation of OLED devices (Squeo & Pasini, 2020).
Catalysis and Synthesis of Bioactive Molecules
The pyranopyrimidine core, closely related to the pyrazole structure, is vital in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent research has focused on the application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, demonstrating the compound's importance in developing lead molecules. These hybrid catalysts include organocatalysts, metal catalysts, and green solvents, showcasing the diverse applicability of pyrazole derivatives in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Anticancer and Antimicrobial Applications
Pyrazole derivatives, closely related to the chemical compound , have been extensively researched for their biological activities, including anticancer, antimicrobial, and antiviral properties. These compounds are recognized as pharmacophores in medicinal chemistry, serving as critical templates for drug development. The synthesis strategies and bioevaluation of pyrazole derivatives have provided valuable insights into designing more effective biological agents, underlining the compound's potential in pharmaceutical research (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
5-methyl-4-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORCWSNQDMPPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864068 | |
Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
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Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or tan powder; [Alfa Aesar MSDS] | |
Record name | Bispyrazolone | |
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Product Name |
[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- | |
CAS RN |
7477-67-0 | |
Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
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Record name | 4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
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Record name | [4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl- | |
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Record name | 4,4′-Bis(1-phenyl-3-methyl-5-pyrazolone) | |
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Record name | 3,3'-dimethyl-1,1'-diphenyl-4,4'-bi-5-pyrazolone | |
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